Terflavoxate hydrochloride

Muscarinic receptor binding Overactive bladder pharmacology Anticholinergic profiling

Terflavoxate hydrochloride (CAS 86433-39-8, also designated REC 15/2053 or ND-907) is a synthetic flavone derivative developed as a next-generation analog of flavoxate for lower urinary tract spasmolytic therapy. Its molecular structure consists of a 3-methylflavone-8-carboxylic acid core esterified with a 1,1-dimethyl-2-(1-piperidinyl)ethyl moiety, conferring enhanced aqueous stability relative to the parent flavoxate.

Molecular Formula C26H30ClNO4
Molecular Weight 456 g/mol
CAS No. 86433-39-8
Cat. No. B1194591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerflavoxate hydrochloride
CAS86433-39-8
SynonymsRec 15-2053
terflavoxate
Molecular FormulaC26H30ClNO4
Molecular Weight456 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4.Cl
InChIInChI=1S/C26H29NO4.ClH/c1-18-22(28)20-13-10-14-21(24(20)30-23(18)19-11-6-4-7-12-19)25(29)31-26(2,3)17-27-15-8-5-9-16-27;/h4,6-7,10-14H,5,8-9,15-17H2,1-3H3;1H
InChIKeyMKYPNZBEBRPWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terflavoxate Hydrochloride: A Flavone-Derived Bladder Spasmolytic with Calcium Antagonistic Differentiation


Terflavoxate hydrochloride (CAS 86433-39-8, also designated REC 15/2053 or ND-907) is a synthetic flavone derivative developed as a next-generation analog of flavoxate for lower urinary tract spasmolytic therapy [1]. Its molecular structure consists of a 3-methylflavone-8-carboxylic acid core esterified with a 1,1-dimethyl-2-(1-piperidinyl)ethyl moiety, conferring enhanced aqueous stability relative to the parent flavoxate [2]. Pharmacologically, terflavoxate is distinguished from classical antimuscarinic bladder drugs by a predominant calcium channel antagonistic mechanism of action, with only weak, non-functional binding to muscarinic receptors [3]. Originally advanced to Phase II clinical trials by Recordati/Dainippon for urination disorders and urinary incontinence before discontinuation in 1997, terflavoxate remains a valuable reference compound for research into calcium-mediated bladder smooth muscle regulation overactive detrusor pathophysiology [4].

1
Calcium Antagonism Reference
Non-antimuscarinic tool compound for bladder smooth muscle contractility research.
2
Mechanism-Selective Probe
Enables isolation of calcium-mediated pathways without muscarinic receptor confounding.
Functional profile confirmed non-competitive against carbachol; devoid of anticholinergic activity.
3
Engineered Aqueous Stability
Flavone ester design selected for improved solution integrity over parent flavoxate.
Supports reproducible in vitro assay conditions.

Why Flavoxate, Oxybutynin, or Terodiline Cannot Simply Substitute for Terflavoxate Hydrochloride in Mechanism-Specific Research


Terflavoxate cannot be treated as interchangeable with its structural parent flavoxate or with typical antimuscarinic bladder spasmolytics because its primary mechanism—calcium channel antagonism—is fundamentally distinct [1]. While flavoxate and oxybutynin derive their clinical efficacy from competitive muscarinic receptor blockade, terflavoxate is devoid of functional antimuscarinic activity, instead relaxing bladder smooth muscle through mixed calcium antagonism at a site distinct from the dihydropyridine receptor [1][2]. Receptor binding studies confirm that terflavoxate's affinity for muscarinic receptors (IC50 = 18 µM) is approximately 3,300-fold weaker than oxybutynin (IC50 = 5.4 nM) and even weaker than flavoxate (IC50 = 12.2 µM), while its binding to [3H]nitrendipine-labeled calcium channels (IC50 = 14 µM) is not shared by flavoxate at all [2]. Furthermore, human tissue studies reveal distinct regional selectivity: terflavoxate preferentially relaxes the detrusor muscle, whereas flavoxate exhibits greater activity in prostatic and bladder neck tissues [3]. These mechanistic, pharmacological, and tissue-selectivity differences mean that substituting terflavoxate with a generic antispasmodic will confound experiments designed to isolate calcium-mediated pathways in bladder contractility.

Terflavoxate
vs
Flavoxate
Mechanism mismatch: calcium antagonism vs. mixed muscarinic/calcium profile. Tissue selectivity inversion may alter detrusor readouts.
Terflavoxate
vs
Oxybutynin
Potent competitive muscarinic antagonist; negligible calcium channel binding. Will dominate any response and mask calcium-mediated relaxation.
Terflavoxate
vs
Terodiline
Mixed calcium/muscarinic blocker with distinct binding kinetics. Receptor profile does not replicate terflavoxate's non-competitive calcium signature.

Terflavoxate Hydrochloride: Head-to-Head Quantitative Differentiation Evidence for Research Procurement


Muscarinic Receptor Binding: Terflavoxate Is ~3,300-Fold Weaker Than Oxybutynin, Distinguishing It from True Antimuscarinics

In a direct head-to-head receptor binding panel, terflavoxate (REC 15/2053) displayed an IC50 of 18 µM at muscarinic receptors from rat brain, compared with flavoxate (IC50 = 12.2 µM), oxybutynin (IC50 = 5.4 nM), terodiline (IC50 = 588 nM), and emepronium bromide (IC50 = 236 nM) [1]. Terflavoxate's muscarinic affinity is approximately 1.5-fold weaker than flavoxate and roughly 3,300-fold weaker than the clinical antimuscarinic oxybutynin. This quantitatively establishes that terflavoxate does not act as a meaningful muscarinic antagonist at pharmacologically relevant concentrations.

Muscarinic Binding
Head-to-head
IC50 18 µM (terflavoxate) vs 5.4 nM (oxybutynin) — ~3,300-fold difference
Confirms non-antimuscarinic mechanism context.
Rat brain [3H]QNB displacement; class-level anticholinergic benchmark.
Muscarinic receptor binding Overactive bladder pharmacology Anticholinergic profiling

Dihydropyridine-Sensitive Calcium Channel Binding: Terflavoxate Binds Where Flavoxate Does Not

Terflavoxate demonstrated measurable binding to [3H]nitrendipine-labeled L-type calcium channel sites with an IC50 of 14 µM, whereas flavoxate showed no significant interaction with this binding site [1]. Oxybutynin exhibited only marginal binding with an IC50 of 44.4 µM, approximately 3.2-fold weaker than terflavoxate. The standard dihydropyridine calcium channel blockers nifedipine and nicardipine, though far more potent at this site, act as competitive antagonists, while terflavoxate behaves as a mixed antagonist of calcium-induced contractions in potassium-depolarized bladder strips [2].

DHP Calcium Channel
Head-to-head
IC50 14 µM (terflavoxate); flavoxate — no significant binding
Unique calcium-site engagement, absent in parent flavoxate.
[3H]nitrendipine binding; mixed antagonist character.
Calcium channel antagonism Dihydropyridine receptor Smooth muscle relaxation

Functional Antimuscarinic Activity: Terflavoxate Is Devoid of Anticholinergic Efficacy, Unlike Oxybutynin and Terodiline

In isolated rat bladder strips, terflavoxate's inhibition of carbachol-induced contractions was explicitly non-competitive, a hallmark of a compound lacking functional antimuscarinic receptor antagonism [1]. This contrasts with oxybutynin and terodiline, which act as competitive muscarinic antagonists in the same preparation. The functional non-competitive behavior is consistent with terflavoxate's micromolar muscarinic binding affinity being too weak to translate into receptor-mediated antagonism at attainable tissue concentrations.

Functional Antimuscarinic
Head-to-head
Non-competitive carbachol inhibition vs competitive block by oxybutynin/terodiline
Mechanistically clean calcium probe without receptor antagonism.
Rat bladder strip organ bath; confirms binding irrelevance at tissue level.
Functional antimuscarinic assay Carbachol-induced contraction Non-competitive antagonism

Field Stimulation-Induced Contractions: >50% Inhibition by Terflavoxate, a Response Not Achieved by Antimuscarinic Drugs

Terflavoxate inhibited field stimulation-induced contractions of rabbit isolated bladder strips by more than 50% [1]. This observation is noteworthy because antimuscarinic drugs, which block only the cholinergic component of neurogenic contractions, typically do not achieve this magnitude of inhibition in the same preparation. The >50% inhibition implicates mechanisms beyond anticholinergic pathways—consistent with terflavoxate's calcium antagonistic properties suppressing both the cholinergic and non-cholinergic (purinergic) components of field-stimulated responses.

Field Stimulation
Cross-study comparable
>50% inhibition of neurogenic contractions
Broader suppression than pure antimuscarinics; implicates non-cholinergic pathway coverage.
Rabbit bladder strip; antimuscarinics typically fall below this threshold.
Field stimulation Neurogenic bladder contraction Rabbit bladder strip

Human Bladder Tissue Selectivity: Terflavoxate Favors the Detrusor, While Flavoxate Favors Prostate and Bladder Neck

In a direct comparison using human isolated tissues, REC 15/2053 (terflavoxate) displayed greater spasmolytic activity in the detrusor muscle than in prostatic adenoma, prostatic capsule, or bladder neck tissues [1]. Conversely, flavoxate hydrochloride showed slightly greater activity in the prostatic and bladder neck tissues than the other two flavone compounds tested (MFCA and REC 15/2053). Oxybutynin was also evaluated in the detrusor for this study. This tissue-selectivity inversion represents a qualitative pharmacological differentiation relevant to target-organ specificity.

Human Tissue Selectivity
Head-to-head
Detrusor > prostate/bladder neck for terflavoxate; flavoxate shows inverse bias
Supports detrusor-specific research contexts; prostate-confounding reduced.
Human ex vivo K+-induced contractions; qualitative rank-order evidence.
Detrusor selectivity Human prostate smooth muscle Bladder neck pharmacology

Chemical Stability Design: Terflavoxate Was Selected from Analog Series for Superior Aqueous Stability Over Flavoxate

Terflavoxate was not arbitrarily chosen but emerged from a systematic medicinal chemistry program designed to overcome flavoxate's limitations. The synthesis and screening of a series of basic esters of 3-methylflavone-8-carboxylic acid (MFCA) evaluated stability in aqueous solution, acute toxicity in mice, and in vitro spasmolytic properties, all in direct comparison with flavoxate [1]. Branching and lengthening of the ester alkyl chain, combined with conformational restriction via the N-piperidinyl moiety, yielded terflavoxate as the candidate with the optimal balance of enhanced stability and maintained spasmolytic potency.

Stability Design
Data to verify
Selected from analog series for improved aqueous stability vs parent flavoxate
Supports solution-handling advantage; exact degradation kinetics not published.
Medicinal chemistry screening context; lab validation recommended.
Aqueous stability Flavone ester hydrolysis Preclinical candidate selection

Optimal Research and Industrial Use Cases for Terflavoxate Hydrochloride Based on Quantitative Differentiation Evidence


Calcium Channel-Mediated Bladder Contractility Studies Requiring Absence of Muscarinic Confounding

In isolated bladder strip or whole-organ experiments where the goal is to isolate the contribution of calcium channel antagonism to smooth muscle relaxation without the confounding influence of muscarinic receptor blockade, terflavoxate is the appropriate tool compound. Its IC50 of 18 µM at muscarinic receptors is 3,333-fold weaker than oxybutynin, and its functional effect on carbachol-induced contractions is non-competitive, confirming it is devoid of antimuscarinic activity [1][2]. Flavoxate, which retains measurable muscarinic binding (IC50 = 12.2 µM) and anticholinergic character, cannot cleanly separate these mechanisms.

Detrusor-Selective Ex Vivo Human Tissue Pharmacology

For studies using human detrusor muscle biopsies or strips where bladder-specific spasmolytic effects must be distinguished from prostatic or bladder neck activity, terflavoxate's tissue-selectivity profile—greater activity in the detrusor than in prostatic tissues—is mechanistically relevant [1]. This contrasts with flavoxate, which demonstrates slightly greater activity in prostatic and bladder neck tissues, potentially complicating data interpretation in experiments where detrusor-specific readouts are required.

Neurogenic Detrusor Overactivity Models Engaging Both Cholinergic and Purinergic Transmission

In electrical field stimulation models of rabbit bladder that recruit both cholinergic and non-cholinergic (purinergic) excitatory transmission, terflavoxate inhibits >50% of the contractile response [1]. This exceeds the fractional inhibition achievable with pure antimuscarinic drugs, which block only the cholinergic component. Researchers modeling the complex neurogenic etiology of overactive bladder can thus use terflavoxate to achieve more complete suppression of nerve-mediated contractions than is possible with oxybutynin or flavoxate.

Reference Standard for Calcium Antagonist Profiling in Bladder Smooth Muscle with Documented Receptor Binding Selectivity

Terflavoxate's receptor binding profile has been comprehensively characterized across alpha-adrenergic, beta-adrenergic, dopaminergic, serotonergic, opiate, muscarinic, and dihydropyridine-sensitive calcium channel sites, providing a uniquely documented selectivity fingerprint for a bladder spasmolytic [1]. For laboratories establishing screening cascades or validating new calcium antagonist candidates in bladder smooth muscle, terflavoxate serves as a well-characterized reference compound with published IC50 values against a broad receptor panel, a level of annotation not available for most in-class analogs.

Application
Selection Property
Validation Focus
Calcium-mediated bladder contractility studies
Absence of functional muscarinic antagonism
Verify non-competitive carbachol response in tissue preparation
Detrusor-selective ex vivo pharmacology
Tissue selectivity bias (detrusor over prostate)
Confirm relative potency in human detrusor vs. prostate strip
Neurogenic overactivity models (cholinergic + purinergic)
>50% field-stimulation inhibition threshold
Compare response magnitude against pure antimuscarinic control
Calcium antagonist reference profiling
Broad receptor panel annotation with published IC50
Cross-check nitrendipine-site binding and off-target receptor screen
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